molecular formula C12H12O2 B14484481 2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 65912-61-0

2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14484481
CAS No.: 65912-61-0
M. Wt: 188.22 g/mol
InChI Key: SABNCEXEEQKRRI-UHFFFAOYSA-N
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Description

2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, featuring an acetyl group and a methyl group attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory synthesis for larger scale production, ensuring efficient reaction conditions and purification processes to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving the modification of proteins and other biomolecules, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: A simpler analog without the acetyl and methyl groups.

    2,3-Dihydro-1H-inden-1-one: Lacks the acetyl and methyl substitutions.

    Indane-1,3-dione: Contains a dione functionality instead of the acetyl group.

Uniqueness

2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These structural features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

65912-61-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-acetyl-2-methyl-3H-inden-1-one

InChI

InChI=1S/C12H12O2/c1-8(13)12(2)7-9-5-3-4-6-10(9)11(12)14/h3-6H,7H2,1-2H3

InChI Key

SABNCEXEEQKRRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC2=CC=CC=C2C1=O)C

Origin of Product

United States

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